molecular formula C19H16FN3O2S B2975075 (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 872613-85-9

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No.: B2975075
CAS No.: 872613-85-9
M. Wt: 369.41
InChI Key: RRQWLUDQRYJBRY-QPJJXVBHSA-N
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Description

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a cinnamylthio group, an oxadiazole ring, and a fluorobenzamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cinnamylthio Group: The cinnamylthio group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a cinnamyl halide.

    Coupling with 4-Fluorobenzamide: The final step involves coupling the synthesized oxadiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
  • (E)-N-((5-(phenylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
  • (E)-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Uniqueness

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is unique due to the presence of the cinnamylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

4-fluoro-N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-16-10-8-15(9-11-16)18(24)21-13-17-22-23-19(25-17)26-12-4-7-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,24)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQWLUDQRYJBRY-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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